molecular formula C15H19N3O2S B1434718 Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1858250-50-6

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B1434718
CAS No.: 1858250-50-6
M. Wt: 305.4 g/mol
InChI Key: LPTYYQFDDMPFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound with a molecular formula of C18H22N4O2S. It is also known as MTZ or Methylthiazolyldiaminopyrimidine. MTZ is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1. Heterocyclic Compound Synthesis

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate has been used in the synthesis of heterocyclic compounds. For instance, it has been involved in the formation of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating its utility in creating complex organic structures (Žugelj et al., 2009).

2. Design of Constrained Heterocyclic γ-Amino Acids

This compound has been pivotal in designing constrained heterocyclic γ-amino acids. These acids mimic secondary structures of proteins such as helices and β-sheets, indicating its potential in protein engineering and design (Mathieu et al., 2015).

3. In Organic Synthesis

It's been used in organic synthesis, particularly in the formation of heterocycles and as synthons for α-metalated primary amines. This highlights its versatility in synthetic chemistry, especially in the synthesis of complex organic molecules (Schöllkopf, 1979).

4. Antimicrobial and Anticancer Properties

The derivatives of this compound have shown potential in antimicrobial and anticancer applications. For instance, 2-Amino-4-Methylthiazole analogs have demonstrated notable efficacy against bacterial and fungal infections, as well as promising antitumor activity (Omar et al., 2020).

5. In Drug Discovery

This compound has been used as a building block in drug discovery, particularly for synthesizing derivatives with various bioactivities. This showcases its importance in the development of new pharmaceuticals (Durcik et al., 2020).

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction can result in changes in gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Threshold effects are also observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions . These metabolic processes can lead to the formation of various metabolites, which may have different biological activities. The compound’s metabolism can also affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is expressed in various tissues . The compound’s localization and accumulation within cells can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism.

Properties

IUPAC Name

methyl 4-amino-2-(2-methyl-6-propan-2-ylanilino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-8(2)10-7-5-6-9(3)11(10)17-15-18-13(16)12(21-15)14(19)20-4/h5-8H,16H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTYYQFDDMPFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC2=NC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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